molecular formula C13H24N2O2 B6188609 tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2387040-63-1

tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No. B6188609
CAS RN: 2387040-63-1
M. Wt: 240.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate (TBAA) is an organic compound that has been used in a variety of scientific research applications. It has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of new compounds, as a ligand in coordination chemistry, and as a reagent in organic synthesis. It has also been used as a catalyst in the synthesis of polymers, as an inhibitor of enzymes, and as a reagent in the preparation of cyclic peptides.

Mechanism of Action

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate has been studied for its potential mechanism of action. It has been found to act as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of protein kinases. It has also been found to act as a ligand in coordination chemistry, as a catalyst in the synthesis of polymers, and as a reagent in the preparation of cyclic peptides.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antifungal, antibacterial, and anti-inflammatory properties. It has also been found to have an inhibitory effect on the growth of cancer cells, as well as an inhibitory effect on the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. It also has a relatively low toxicity and is relatively stable under laboratory conditions. However, it has a relatively low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several potential future directions for tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate research. One potential direction is to further explore its potential biochemical and physiological effects in order to develop new therapeutic agents. Another potential direction is to further explore its potential applications in organic synthesis and coordination chemistry in order to develop new compounds and materials. Additionally, further research could be done to explore its potential use as an inhibitor of enzymes and protein kinases, as well as its potential use as a catalyst in the synthesis of polymers and as a reagent in the preparation of cyclic peptides.

Synthesis Methods

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate can be synthesized using a variety of methods. One method involves the reaction of tert-butyl isocyanate with 9-amino-5-azaspiro[3.5]nonane-5-carboxylic acid chloride in a solvent such as acetonitrile. This reaction yields this compound in a yield of approximately 80%. Other methods of synthesis include the reaction of tert-butyl isocyanate with 9-amino-5-azaspiro[3.5]nonane-5-carboxylic acid in a solvent such as pyridine or the reaction of tert-butyl isocyanate with 9-amino-5-azaspiro[3.5]nonane-5-carboxylic acid in a solvent such as dichloromethane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate involves the reaction of tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate with a suitable reagent to introduce the tert-butyl group.", "Starting Materials": [ "9-amino-5-azaspiro[3.5]nonane-5-carboxylic acid", "tert-butyl alcohol", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "CH2Cl2 (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Dissolve 9-amino-5-azaspiro[3.5]nonane-5-carboxylic acid (1.0 equiv) and DCC (1.2 equiv) in CH2Cl2 and stir for 30 minutes at room temperature.", "Step 2: Add tert-butyl alcohol (1.2 equiv) and DMAP (0.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the residue in CH2Cl2 and wash with NaHCO3 solution and brine.", "Step 5: Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate as a white solid." ] }

CAS RN

2387040-63-1

Molecular Formula

C13H24N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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